

Application of ^{15}N -NMR Spectroscopy for the Structural Elucidation of Agrocybenine

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Compound of Interest

Compound Name: Agrocybenine

Cat. No.: B1662745

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agrocybenine is a structurally unique alkaloid isolated from the fruiting body of *Agrocybe cylindracea*.^{[1][2]} Its chemical formula is $\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}$, and its IUPAC name is 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one.^[3] As a nitrogen-containing heterocyclic natural product, the complete and unambiguous assignment of its structure is crucial for understanding its biological activity and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.^[4] While ^1H and ^{13}C NMR are standard techniques, ^{15}N -NMR spectroscopy offers direct information about the nitrogen atoms in a molecule, providing valuable insights into the electronic environment and connectivity of these atoms.^{[5][6]} This application note provides a detailed protocol for the application of ^{15}N -NMR spectroscopy in the analysis of **Agrocybenine**.

Data Presentation

Due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ^{15}N nucleus, obtaining ^{15}N -NMR data can be challenging.^[7] Modern NMR techniques, particularly inverse-detected experiments such as ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have significantly enhanced the sensitivity of

¹⁵N-NMR, making it a feasible and invaluable tool for the analysis of nitrogenous natural products.^{[4][8]}

As no specific ¹⁵N-NMR data for **Agrocycbenine** has been published, the following table is presented as a template for the type of data that would be collected and organized from such an analysis. The chemical shifts are referenced to liquid ammonia (NH₃) at 0 ppm.^[8]

Nitrogen Atom	¹⁵ N Chemical Shift (δ) [ppm]	¹ H Chemical Shift (δ) [ppm] (Correlated Protons)	nJ(¹⁵ N, ¹ H) Coupling Constants [Hz]
N-1 (pyrrole-type)	Data to be determined	Data to be determined	Data to be determined
N-4 (pyridine-type)	Data to be determined	Data to be determined	Data to be determined

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹⁵N-NMR data for a novel nitrogen-containing natural product like **Agrocycbenine**.

1. Sample Preparation

- **Compound Isolation:** Isolate and purify **Agrocycbenine** from its natural source or via chemical synthesis to >95% purity as determined by ¹H NMR and LC-MS.
- **Sample Concentration:** For natural abundance ¹⁵N-NMR, a relatively high sample concentration is required. Dissolve 10-50 mg of **Agrocycbenine** in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances.
- **NMR Tube:** Use a high-quality 5 mm NMR tube. For smaller sample amounts, micro-NMR tubes can be considered.

2. NMR Instrumentation

- Spectrometer: A high-field NMR spectrometer (≥ 500 MHz for ^1H) equipped with a cryoprobe is highly recommended to maximize sensitivity.[6]
- Probe: A multinuclear inverse-detection probe (e.g., a triple-resonance probe) is essential for performing ^1H - ^{15}N correlation experiments.

3. 1D ^{15}N -NMR Experiment (Direct Detection - Optional)

Due to very low sensitivity, this experiment is often not feasible for natural abundance samples. If a ^{15}N -enriched sample is available, this experiment can be performed.

- Pulse Sequence: A simple pulse-acquire sequence with ^1H decoupling during acquisition.
- Acquisition Parameters:
 - Spectral Width: A wide spectral width is needed to cover the range of ^{15}N chemical shifts (e.g., -50 to 350 ppm).[8]
 - Relaxation Delay (d1): A long relaxation delay (e.g., 5-10 s) is often necessary due to the long spin-lattice relaxation times (T_1) of ^{15}N nuclei.
 - Number of Scans: A large number of scans will be required to achieve an adequate signal-to-noise ratio.

4. 2D ^1H - ^{15}N HSQC Experiment

This is the most common and sensitive method for detecting one-bond correlations between ^1H and ^{15}N .

- Pulse Sequence: A standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp).
- Acquisition Parameters:
 - ^1H Spectral Width: 10-12 ppm.
 - ^{15}N Spectral Width: 200-300 ppm, centered in the expected region for amides and amines.

- Number of Increments in F1 (15N): 128-256.
- Number of Scans per Increment: 8-64, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 s.
- $1J(N,H)$ Coupling Constant: Set to an average value of ~ 90 Hz.

5. 2D $1H$ - $15N$ HMBC Experiment

This experiment detects long-range (2-4 bond) correlations between $1H$ and $15N$ and is crucial for assigning quaternary nitrogens and for piecing together the molecular structure.

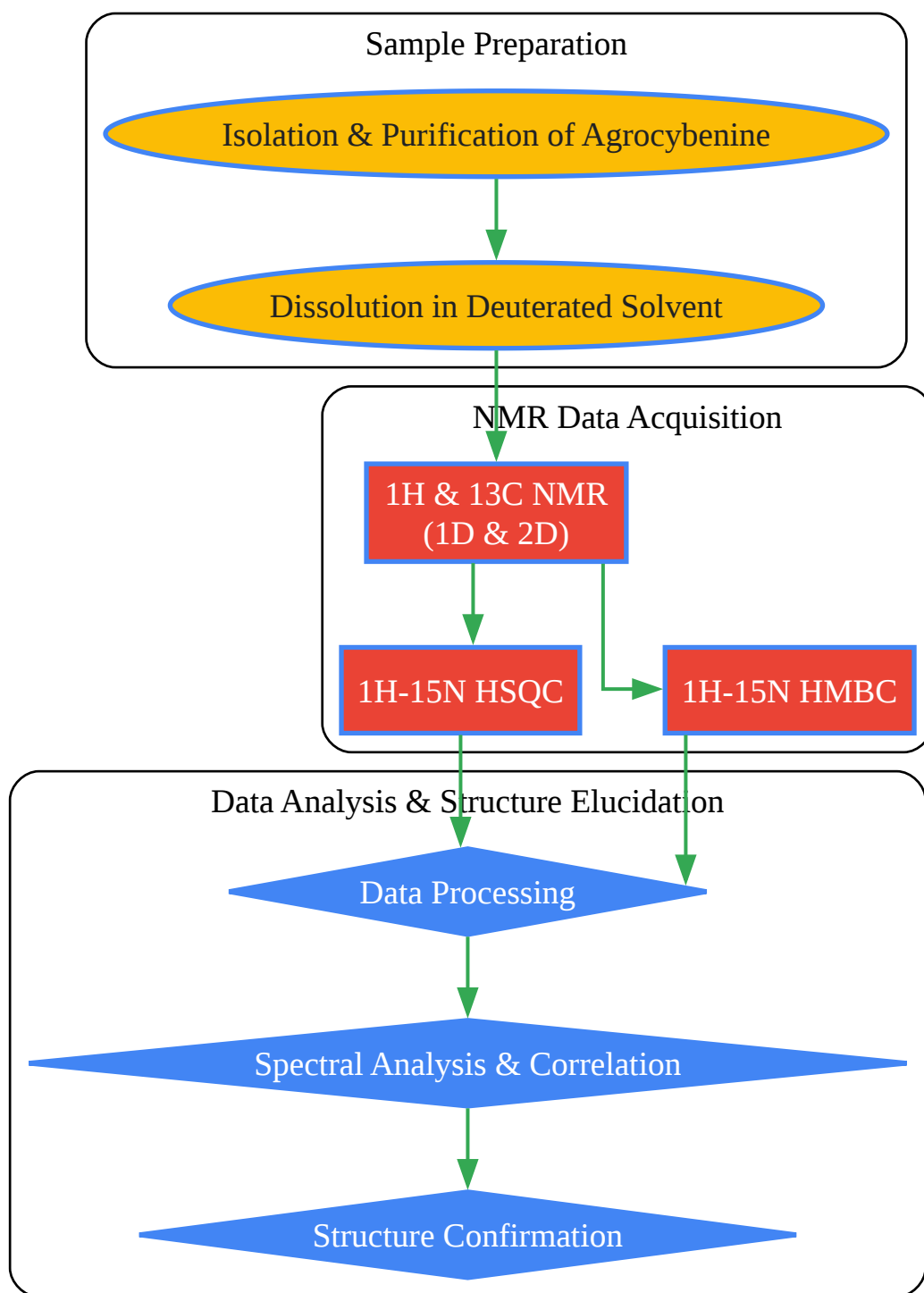
- Pulse Sequence: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
- Acquisition Parameters:
 - $1H$ Spectral Width: 10-12 ppm.
 - $15N$ Spectral Width: 200-300 ppm.
 - Number of Increments in F1 ($15N$): 128-256.
 - Number of Scans per Increment: 16-128, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 s.
 - Long-Range Coupling Constant ($nJ(N,H)$): Optimized for a range of couplings, typically 4-10 Hz.

6. Data Processing and Analysis

- Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
- Processing: Apply appropriate window functions (e.g., squared sine bell) in both dimensions, followed by Fourier transformation, phase correction, and baseline correction.
- Analysis:

- HSQC: Identify direct correlations between protons and their attached nitrogens.
- HMBC: Identify long-range correlations to establish connectivity between different parts of the molecule through the nitrogen atoms.
- Integration with ^1H and ^{13}C data: Combine the ^{15}N -NMR data with the information from ^1H , ^{13}C , COSY, and ^{13}C -HMBC/HSQC experiments to build a complete and unambiguous structural assignment for **Agrocybenine**.

Visualizations



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